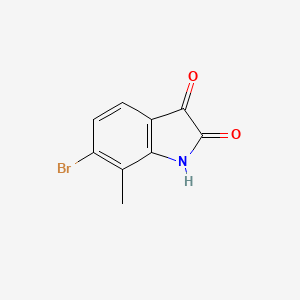

6-bromo-7-methyl-1H-indole-2,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMRDSCDZYHHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459481 | |

| Record name | 6-bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129833-54-1 | |

| Record name | 6-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129833-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-bromo-7-methyl-1H-indole-2,3-dione

This technical guide provides a comprehensive overview of the known properties, potential synthesis, and predicted biological activities of 6-bromo-7-methyl-1H-indole-2,3-dione, also known as 6-bromo-7-methylisatin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of substituted isatin derivatives.

Core Properties

While specific experimental data for this compound is limited in publicly available literature, some core physicochemical properties have been identified.

| Property | Value | Source |

| CAS Number | 129833-54-1 | ChemicalBook |

| Molecular Formula | C₉H₆BrNO₂ | ChemicalBook |

| Molecular Weight | 240.05 g/mol | ChemicalBook |

| Melting Point | 267-269 °C | ChemicalBook |

| Canonical SMILES | CC1=C(C2=C(C=C1)NC(=O)C2=O)Br | PubChem |

| InChI Key | GTMRDSCDZYHHFY-UHFFFAOYSA-N | PubChem |

Predicted Synthesis

A plausible synthetic route for this compound is the Sandmeyer isatin synthesis, a well-established method for preparing substituted isatins from anilines.[1]

Proposed Experimental Protocol

Step 1: Synthesis of the isonitrosoacetanilide intermediate.

-

Dissolve 2-bromo-3-methylaniline in a suitable solvent such as a mixture of concentrated hydrochloric acid and water.

-

To this solution, add a solution of chloral hydrate and hydroxylamine hydrochloride in water.

-

Heat the reaction mixture to reflux for a specified period, typically 1-2 hours, to facilitate the condensation reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated isonitroso-2'-bromo-3'-methylacetanilide by filtration.

-

Wash the solid with water and dry under vacuum.

Step 2: Cyclization to this compound.

-

Carefully add the dried isonitroso-2'-bromo-3'-methylacetanilide intermediate to concentrated sulfuric acid at a controlled temperature, typically not exceeding 70-80°C.

-

Stir the mixture at this temperature for a short duration to effect cyclization.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water to remove excess acid, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure this compound.

Synthetic Workflow Diagram

Predicted Biological Activities and Potential Applications

Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The introduction of halogen and methyl substituents on the isatin core can significantly modulate these activities.

Predicted Activities Based on Structural Analogs

| Biological Activity | Rationale and Supporting Evidence for Substituted Isatins |

| Anticancer | Halogenated isatins, particularly at the 5- and 7-positions, have demonstrated potent cytotoxic effects against various cancer cell lines. Brominated isatins have been shown to induce apoptosis and inhibit cell cycle progression.[4] The presence of a methyl group can also influence activity. |

| Antimicrobial | Isatin derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi. Halogenation often enhances this activity.[5] |

| Kinase Inhibition | The isatin scaffold is a known ATP-competitive inhibitor of various protein kinases, including glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs). Substitutions on the aromatic ring are crucial for potency and selectivity.[6] |

| Caspase Inhibition | Certain substituted isatins have been identified as inhibitors of caspases, key enzymes in the apoptotic pathway. This suggests a potential role in modulating programmed cell death. |

Potential Signaling Pathway Involvement: Kinase Inhibition

Based on the known activity of other isatin derivatives, this compound is a candidate for the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. turkjps.org [turkjps.org]

- 6. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-bromo-7-methylisatin: Structure, Properties, and Potential Applications

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1] The isatin core is amenable to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on the hypothetical compound 6-bromo-7-methylisatin, providing a comprehensive overview of its predicted chemical structure, properties, and potential biological significance for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical structure of 6-bromo-7-methylisatin features the characteristic isatin core with a bromine atom at the 6-position and a methyl group at the 7-position of the aromatic ring.

Chemical Structure:

Physicochemical Properties

The predicted physicochemical properties of 6-bromo-7-methylisatin are summarized in the table below, estimated from the properties of 7-methylisatin and 7-bromoisatin.[2][3][4][5]

| Property | Predicted Value | Reference Analogs |

| Molecular Formula | C₉H₆BrNO₂ | - |

| Molecular Weight | 240.06 g/mol | - |

| Appearance | Likely a yellow to orange or reddish-brown crystalline solid | 7-methylisatin (yellow to orange), 7-bromoisatin (reddish-brown solid)[2][6] |

| Melting Point | Expected to be >200 °C (with decomposition) | 7-methylisatin (265-273 °C), 7-bromoisatin (191-198 °C)[2][5] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and ethanol. | Isatin derivatives are generally soluble in polar organic solvents.[2][7] |

Spectroscopic Data (Predicted)

The following table outlines the predicted spectroscopic data for 6-bromo-7-methylisatin, extrapolated from known data for 7-methylisatin and other substituted isatins.[2][8][9]

| Technique | Predicted Data | Rationale |

| ¹H NMR | Aromatic protons as multiplets in the downfield region (δ 7.0-8.0 ppm). A singlet for the methyl group protons (δ ~2.5 ppm). A broad singlet for the N-H proton (δ >10 ppm). | Based on the spectra of 7-methylisatin and the deshielding effect of the bromine atom.[2][10] |

| ¹³C NMR | Two carbonyl carbons in the downfield region (δ ~160-185 ppm). Aromatic carbons between δ 110-150 ppm. A methyl carbon signal in the upfield region (δ ~15-20 ppm). | By analogy with 1-methylisatin and considering the substituent effects.[2] |

| IR (Infrared) | N-H stretching (~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and prominent C=O stretching of the dicarbonyl system (~1700-1750 cm⁻¹). | Characteristic peaks for the isatin scaffold.[2][9] |

| Mass Spec. | Molecular ion peak [M]⁺ at m/z 239/241 (due to bromine isotopes). Fragmentation would likely involve the loss of CO and Br. | Typical fragmentation pattern for isatin derivatives.[11] |

Synthesis and Experimental Protocols

While a specific synthesis for 6-bromo-7-methylisatin has not been reported, a plausible route would be the Sandmeyer isatin synthesis, a well-established method for preparing substituted isatins from anilines.[12][13][14]

Proposed Synthesis Workflow

The diagram below illustrates a potential synthetic pathway for 6-bromo-7-methylisatin starting from 3-bromo-2-methylaniline.

Caption: Proposed Sandmeyer synthesis of 6-bromo-7-methylisatin.

Detailed Experimental Protocol (General)

Step 1: Synthesis of (E)-N-(3-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide

-

In a round-bottom flask, dissolve 3-bromo-2-methylaniline in a suitable solvent (e.g., water with HCl).

-

Add a solution of chloral hydrate and sodium sulfate in water.

-

To this mixture, add a solution of hydroxylamine hydrochloride in water.

-

Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and collect the precipitated isonitrosoacetanilide derivative by filtration.

-

Wash the solid with cold water and dry under vacuum.

Step 2: Synthesis of 6-bromo-7-methylisatin

-

Carefully add the dried (E)-N-(3-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide in portions to concentrated sulfuric acid, keeping the temperature controlled.

-

After the addition is complete, gently heat the mixture to facilitate cyclization.

-

Cool the reaction mixture and pour it onto crushed ice to precipitate the crude 6-bromo-7-methylisatin.

-

Filter the crude product, wash thoroughly with water until the washings are neutral, and dry.

Purification Protocol

Purification of the crude isatin derivative can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[15][16]

-

Dissolve the crude product in a minimum amount of hot solvent.

-

Allow the solution to cool slowly to form crystals.

-

Collect the purified crystals by filtration and dry them.

Characterization Protocol

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer using a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a KBr pellet or as a thin film on an ATR accessory.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

Potential Biological Activity and Signaling Pathways

Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[17][18][19] The introduction of halogen and methyl substituents on the isatin ring has been shown to modulate these activities.[20][21]

Anticipated Biological Profile

-

Anticancer Activity: Many halogenated isatin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[20][22] The presence of a bromine atom in 6-bromo-7-methylisatin suggests it could be a candidate for anticancer drug discovery.

-

Antimicrobial Activity: Isatin derivatives are also known for their antibacterial and antifungal properties.[15][23] The lipophilicity conferred by the bromo and methyl groups might enhance its ability to penetrate microbial cell membranes.

-

Enzyme Inhibition: The isatin scaffold is a known inhibitor of various enzymes, including kinases and caspases.[8] 7-Methylisatin, for instance, is an inhibitor of glycogen synthase kinase-3β (GSK-3β).[2] It is plausible that 6-bromo-7-methylisatin could also exhibit inhibitory activity against certain enzymes.

Hypothetical Signaling Pathway

Based on the known mechanisms of other substituted isatins, 6-bromo-7-methylisatin could potentially exert its anticancer effects by inducing apoptosis through the inhibition of a key signaling pathway, such as a protein kinase pathway.

Caption: Hypothetical signaling pathway for apoptosis induction by 6-bromo-7-methylisatin.

Conclusion

While direct experimental data on 6-bromo-7-methylisatin is currently lacking, a comprehensive analysis of related isatin derivatives allows for a strong prediction of its chemical properties, a plausible synthetic route, and its potential as a biologically active molecule. The information presented in this guide provides a solid foundation for researchers interested in the synthesis and evaluation of this novel compound for applications in medicinal chemistry and drug discovery. Further experimental investigation is warranted to validate these predictions and fully elucidate the therapeutic potential of 6-bromo-7-methylisatin.

References

- 1. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 7-Bromoisatin | C8H4BrNO2 | CID 2302353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Methylisatin | C9H7NO2 | CID 14313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Bromoisatin 96 20780-74-9 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. CAS 1127-59-9: 7-Methylisatin | CymitQuimica [cymitquimica.com]

- 8. 7-Methylisatin | High-Purity Research Compound [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-Methylisatin(608-05-9) 1H NMR spectrum [chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. synarchive.com [synarchive.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. xisdxjxsu.asia [xisdxjxsu.asia]

- 16. US2086805A - Purification of the isatins - Google Patents [patents.google.com]

- 17. Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin – Oriental Journal of Chemistry [orientjchem.org]

- 18. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 22. Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors [pharmacia.pensoft.net]

- 23. Biological activities of isatin and its derivatives. | Semantic Scholar [semanticscholar.org]

Technical Guide: 6-Bromo-7-methyl-1H-indole-2,3-dione (CAS Number 129833-54-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-7-methyl-1H-indole-2,3-dione, also known as 6-bromo-7-methylisatin, is a substituted isatin derivative with potential applications in medicinal chemistry, particularly in the development of anticancer agents. Isatin and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of halogen and methyl substituents on the indole ring is a common strategy to enhance the therapeutic properties of the isatin scaffold. This technical guide provides a comprehensive overview of the available information on the properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Detailed experimental data for this compound is limited in the publicly available literature. The following table summarizes key chemical properties and provides data for closely related compounds for reference.

| Property | Value (this compound) | Reference Compound and Value |

| Molecular Formula | C₉H₆BrNO₂ | - |

| Molecular Weight | 240.05 g/mol | - |

| CAS Number | 129833-54-1 | - |

| Appearance | Solid (predicted) | 6-Bromo-1H-indole-2,3-dione: Solid |

| Melting Point | Not available | 7-Methylisatin: 270-272 °C |

| Solubility | Not available | 7-Methylisatin: Sparingly soluble in water; Soluble in polar organic solvents such as DMF, DMSO, and ethanol.[1] |

| 1H NMR | Not available | 7-Methylisatin (in CDCl₃): Aromatic protons as multiplets between 7.08-7.60 ppm and the methyl protons as a singlet at 3.22 ppm.[1] |

| 13C NMR | Not available | - |

| Mass Spectrum | Not available | 6-Bromo-1H-indole: Molecular ion peaks at m/z 195 and 197.[2] |

| IR Spectrum | Not available | - |

Synthesis

Proposed Synthetic Pathway: Sandmeyer Isatin Synthesis

The synthesis of this compound would likely start from 3-bromo-2-methylaniline.

Detailed Experimental Protocol (Adapted)

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-2-methylphenyl)acetamide

-

In a suitable reaction vessel, dissolve chloral hydrate and anhydrous sodium sulfate in water.

-

To this solution, add a solution of 3-bromo-2-methylaniline in dilute hydrochloric acid.

-

Finally, add an aqueous solution of hydroxylamine hydrochloride.

-

Heat the reaction mixture. The formation of a precipitate indicates the formation of the isonitrosoacetanilide intermediate.

-

Cool the mixture and filter the precipitate. Wash the solid with water and dry thoroughly.

Step 2: Cyclization to this compound

-

Slowly add the dried 2-(hydroxyimino)-N-(3-bromo-2-methylphenyl)acetamide to pre-warmed concentrated sulfuric acid, maintaining the temperature between 70-80 °C.

-

After the addition is complete, continue heating the mixture for a short period to ensure complete cyclization.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The precipitated this compound is then collected by filtration.

-

Wash the product with cold water until the filtrate is neutral and then dry.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Biological Activity and Mechanism of Action

While specific biological data for this compound is scarce, the anticancer properties of isatin derivatives are well-documented. The presence of a bromine atom at the 6-position and a methyl group at the 7-position is anticipated to modulate the biological activity of the isatin core.

Anticancer Activity of Related Compounds

Studies on substituted isatins have demonstrated potent cytotoxic effects against a variety of cancer cell lines. For instance, a derivative of 5-bromo-7-methylisatin has shown good inhibitory activity against various cancer cell lines.[1][3] Isatin derivatives are known to induce apoptosis and cause cell cycle arrest in cancer cells.

Proposed Mechanism of Action

The anticancer mechanism of isatin derivatives is often multifactorial. Based on the literature for this class of compounds, this compound is hypothesized to exert its effects through the following mechanisms:

-

Induction of Apoptosis: Isatin derivatives can trigger programmed cell death by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, often G2/M or G1.

-

Inhibition of Protein Kinases: A key mechanism of action for many isatin-based anticancer agents is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others within the PI3K/Akt and MAPK/ERK signaling pathways.

Hypothesized Signaling Pathway

The following diagram illustrates a potential signaling pathway through which this compound may exert its anticancer effects, based on the known mechanisms of similar isatin derivatives.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the anticancer potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with the test compound at concentrations around its IC50 value for a defined period.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

In Vivo Antitumor Activity (Xenograft Model)

This protocol assesses the efficacy of the compound in a living organism.

-

Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule and dosage.

-

Monitoring: Monitor tumor volume and the body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While specific experimental data for this compound is limited, the extensive research on related isatin derivatives provides a strong rationale for its investigation. The synthetic route is accessible through established methods like the Sandmeyer synthesis. The anticipated biological activities, including the induction of apoptosis and inhibition of key cancer-related signaling pathways, make it a compelling candidate for further study. Future research should focus on the detailed synthesis and purification of this compound, followed by comprehensive in vitro and in vivo evaluations to fully elucidate its therapeutic potential.

References

Spectroscopic Data for 6-bromo-7-methyl-1H-indole-2,3-dione: Information Not Currently Available

A comprehensive search for experimental spectroscopic data for 6-bromo-7-methyl-1H-indole-2,3-dione (also known as 6-bromo-7-methylisatin) did not yield specific ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), or Infrared (IR) spectra for this compound. Publicly available scientific databases and chemical literature do not appear to contain the requested detailed experimental protocols or quantitative spectroscopic information for this particular molecule.

While data exists for structurally related compounds, such as 7-methylisatin, 6-bromo-1H-indole-2,3-dione, and other substituted indoles, this information is not directly applicable to the specific substitution pattern of this compound. The electronic and steric environment created by the simultaneous presence of a bromine atom at the 6-position and a methyl group at the 7-position of the isatin core will uniquely influence its spectroscopic characteristics.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, and visualizations for this compound at this time. Further experimental work to synthesize and characterize this compound would be required to generate the necessary spectroscopic information.

For researchers interested in this area, resources for related compounds that could serve as a comparative reference include:

-

7-Methylisatin: Spectroscopic data and biological activities are documented in various chemical and medicinal chemistry journals.

-

6-Bromo-1H-indole-2,3-dione: This compound is commercially available, and its basic properties are listed in supplier catalogs, though detailed public spectroscopic data may be limited.

Should experimental data for this compound become publicly available, a detailed technical guide could be compiled.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-bromo-7-methylisatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 6-bromo-7-methylisatin. Due to the absence of publicly available, experimentally verified ¹H and ¹³C NMR data for this specific compound, this document presents predicted spectral data based on the analysis of structurally related analogs, namely 7-methylisatin and 6-bromoisatin, and established principles of NMR spectroscopy. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of 6-bromo-7-methylisatin in research and development settings.

Introduction to 6-bromo-7-methylisatin

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The strategic substitution on the aromatic ring of the isatin core allows for the fine-tuning of their physicochemical properties and pharmacological profiles. 6-bromo-7-methylisatin incorporates a bromine atom at the C6 position and a methyl group at the C7 position. These substitutions are expected to significantly influence the electron distribution within the aromatic system and, consequently, its chemical reactivity and interactions with biological targets. Accurate spectroscopic characterization is therefore crucial for the unambiguous identification and advancement of this compound in any research or development pipeline.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 6-bromo-7-methylisatin. These predictions are derived from the known spectral data of 7-methylisatin and 6-bromoisatin, taking into account the expected electronic effects of the bromo and methyl substituents on the isatin scaffold. The numbering of the atoms for spectral assignment is shown in the diagram below.

Figure 1: Chemical structure of 6-bromo-7-methylisatin with atom numbering.

¹H NMR Data (Predicted)

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.2 | s (broad) | 1H | N1-H |

| ~7.6 | d | 1H | H-4 |

| ~7.0 | d | 1H | H-5 |

| ~2.4 | s | 3H | C7-CH₃ |

Note: The chemical shifts of the aromatic protons (H-4 and H-5) are predicted to be doublets due to coupling with each other. The exact coupling constant (J-value) is expected to be in the range of 8-9 Hz.

¹³C NMR Data (Predicted)

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~184 | C3 |

| ~159 | C2 |

| ~150 | C7a |

| ~140 | C4 |

| ~125 | C5 |

| ~122 | C3a |

| ~118 | C7 |

| ~115 | C6 |

| ~15 | C7-CH₃ |

Experimental Protocol for NMR Spectroscopy

The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 6-bromo-7-methylisatin. This protocol is based on standard practices for the analysis of isatin derivatives.[1]

Sample Preparation

-

Weigh approximately 5-10 mg of 6-bromo-7-methylisatin directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for isatins due to their good solubility and the ability to observe the N-H proton.

-

Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a suitable reference compound) should be added.

NMR Instrument Parameters

Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent)

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16-20 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more (isatins can have long relaxation times for quaternary carbons).

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-240 ppm.

-

Temperature: 298 K.

Data Processing

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum. For ¹H NMR, the residual solvent peak of DMSO-d₆ is at δ 2.50 ppm. For ¹³C NMR, the DMSO-d₆ peak is at δ 39.52 ppm. If TMS is used, its signal is at δ 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the 6-bromo-7-methylisatin molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Logical Workflow and Data Interpretation

The process of NMR analysis, from sample preparation to final data interpretation, follows a logical sequence. The following diagram illustrates this workflow.

Figure 2: General workflow for NMR analysis.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of 6-bromo-7-methylisatin for researchers and professionals in the field of drug development. While the presented spectral data are predictive, they offer a robust starting point for the characterization of this compound. The detailed experimental protocol and workflow diagrams further serve as practical tools for obtaining and interpreting high-quality NMR data. It is recommended that experimental verification of these predicted values be undertaken for definitive structural confirmation.

References

The Multifaceted Biological Activities of Substituted Isatins: A Technical Guide for Drug Discovery Professionals

Introduction: Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4][5] The versatile isatin scaffold allows for substitutions at various positions, notably at the N-1, C-3, and on the aromatic ring, enabling the generation of a vast library of compounds with diverse biological profiles.[2][3] This technical guide provides an in-depth overview of the biological activities of substituted isatins, focusing on their anticancer, antimicrobial, antiviral, and anticonvulsant properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in this promising field.

Anticancer Activity

Substituted isatins have demonstrated potent cytotoxic and anticancer activities against a variety of human cancer cell lines.[2][6][7] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression such as histone deacetylase, carbonic anhydrase, tyrosine kinase, and tubulin polymerization.[1][2][6] One of the most notable isatin derivatives is Sunitinib, an FDA-approved kinase inhibitor for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2][8]

The antiproliferative effects of isatin derivatives are often mediated through the induction of apoptosis, disruption of the cell cycle, and inhibition of angiogenesis.[8][9][10] Several studies have highlighted the ability of these compounds to induce apoptosis through mitochondrial-mediated pathways, involving the dissipation of the mitochondrial membrane and the production of reactive oxygen species (ROS).[8] Furthermore, isatin derivatives have been shown to modulate critical signaling pathways such as the PI3K/Akt/mTOR and mitogen-activated protein kinase (MAPK) pathways, which are often dysregulated in cancer.[10]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various substituted isatins against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Compound 4l | K562 (human leukemia) | 1.75 | [9] |

| HepG2 (human hepatocellular carcinoma) | 3.20 | [9] | |

| HT-29 (human colon carcinoma) | 4.17 | [9] | |

| 1-benzylisatin derivative (3a) | M-HeLa, HuTu-80 | Moderate activity | [8] |

| 1-benzylisatin derivative (3b) | M-HeLa, HuTu-80 | Moderate activity (SI for M-HeLa: 1.8) | [8] |

| 1-benzylisatin derivative (3d) | M-HeLa, HuTu-80 | Moderate activity (SI for M-HeLa: 1.5) | [8] |

| Isatin-indole conjugate (12c) | ZR-75 (human breast), HT-29 (colon), A-549 (lung) | 1.17 | [11] |

| Isatin-coumarin hybrid (17) | ZR-75 (human breast) | 0.74 | [12] |

| HT-29 (colon) | 2.02 | [12] | |

| A-549 (lung) | 0.76 | [12] | |

| 5-61 | HepG-2 (liver hepatocellular carcinoma) | 0.00713 | [10] |

Note: SI denotes the selectivity index, which is a ratio of the cytotoxic concentration against normal cells to that against cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Antimicrobial Activity

Isatin and its derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[1][13][14][15][16] The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the isatin ring. For instance, halogenation at the 5-position and N-alkylation have been shown to enhance antibacterial activity.[1][13] The mechanism of antimicrobial action can involve the inhibition of bacterial cell wall synthesis or cell fusion.[13]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected isatin derivatives against various bacterial and fungal strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 3c | Staphylococcus aureus | 16 (higher than amoxicillin) | [13] |

| Escherichia coli | 1 (lower than amoxicillin) | [13] | |

| 5-Br substituted derivative | Various bacteria and fungi | Favorable activity | [14] |

| Thiazole derivative 7f | Methicillin-Resistant Staphylococcus aureus (MRSA) | - | [17] |

| Thiazole derivative 7h | Candida albicans | Equivalent to Nystatin | [17] |

| Thiazole derivative 11f | Candida albicans | Equivalent to Nystatin | [17] |

Antiviral Activity

The antiviral properties of isatin derivatives have been recognized for a long time, with methisazone (an isatin-thiosemicarbazone) being one of the earliest synthetic antiviral drugs.[18][19] These compounds have shown activity against a range of viruses, including poxviruses, rhinoviruses, HIV, and coronaviruses.[18][19][20] The mechanism of antiviral action can involve the inhibition of viral replication and the synthesis of viral proteins.[18][20]

Quantitative Antiviral Activity Data

The table below summarizes the antiviral activity of selected isatin derivatives.

| Compound/Derivative | Virus | Activity | Reference |

| SPIII-5H | HCV | EC50 = 17 µg/mL | [19] |

| SPIII-Br | HCV | EC50 = 19 µg/mL | [19] |

| SPIII-5F | SARS-CoV | 45% maximum protection | [19] |

| Compound 2a | HIV-1, HIV-2 | EC50 > 2 µg/mL | [20] |

| Thiosemicarbazone 6 | HIV | 50% inhibition at 0.34 µM | [20] |

| Thiosemicarbazone 7 | HIV | 50% inhibition at 2.9 µM | [20] |

| Compound 11a | HIV-1 | EC50 = 8 µg/mL | [20] |

| Compound 11e | HIV-1 | EC50 = 8 µg/mL | [20] |

| HIV-2 | EC50 = 41.5 µg/mL | [20] | |

| Isatin-sulfonamide hybrid 11a | SARS-CoV 3CL protease | IC50 = 0.98 µM | [11] |

| Isatin-sulfonamide hybrid 11e | SARS-CoV 3CL protease | IC50 = 0.95 µM | [11] |

Anticonvulsant Activity

A significant area of research for isatin derivatives is their potential as anticonvulsant agents for the treatment of epilepsy.[5][21][22][23] These compounds have shown efficacy in preclinical models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[21][22][23] The anticonvulsant activity is influenced by substitutions on the isatin ring, with electron-donating and mild deactivating groups at the 5-position showing promise.[21] One proposed mechanism of action is the enhancement of GABAergic inhibitory transmission.[21]

Quantitative Anticonvulsant Activity Data

The following table summarizes the in vivo anticonvulsant activity of selected isatin derivatives.

| Compound/Derivative | Animal Model | Test | Dose (mg/kg) | Protection (%) / Effect | Reference |

| Ib, Ie, Ih, Ii, Ij | Mice | MES | 10 and 100 | Significant reduction in seizures | [21][24] |

| Ia, Ib, Ic, Id, Ie, If, Ig, Ih, Ii | Mice | PTZ | 10 and 100 | Significant anticonvulsant activity | [21][24] |

| Compound 6f | Mice | MES | 30 | Protection at 0.5h and 4h | [25][26] |

| Mice | scPTZ | 100 (0.5h), 300 (4h) | Protection | [25][26] | |

| Compound 3d | Mice | MES | ED50 = 31.5 | - | [27] |

| Mice | scPTZ | ED50 = 37.4 | - | [27] | |

| Methoxylated derivatives (4j, 4k, 4l) | Mice | MES | - | Significant anti-seizure activity | [22] |

| Methoxylated derivatives (4j, 4l) | Mice | PTZ | - | Potent anti-seizure activity | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activities of substituted isatins.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28][29]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[28][29]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[27][28]

-

Treatment: Treat the cells with various concentrations of the isatin derivative and a vehicle control.[28]

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[29]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[27][28]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[27][28]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[28][29]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[27][28]

Antimicrobial Susceptibility Testing

This method assesses the susceptibility of bacteria to antimicrobial agents.[2][11][25][30]

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a zone of inhibition around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[30]

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[11][25]

-

Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.[25][30]

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the isatin derivative onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The result is interpreted as susceptible, intermediate, or resistant based on standardized charts.[11]

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[21][31]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[31]

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the isatin derivative in a suitable broth medium in a 96-well microtiter plate.[31]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth medium.[31]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[31]

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[31]

In Vivo Anticonvulsant Screening Models

This model is used to identify compounds effective against generalized tonic-clonic seizures.[3][6][23]

Principle: An electrical stimulus is delivered to the animal (typically a mouse or rat) to induce a maximal seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which indicates anticonvulsant activity.[13][23]

Protocol:

-

Animal Preparation: Use male albino mice (20-25 g) or Wistar rats (100-150 g).[13]

-

Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., phenytoin) to different groups of animals via a suitable route (e.g., intraperitoneal or oral).[13]

-

Pre-treatment Time: Allow a specific time for the compound to exert its effect (e.g., 30, 60, 120 minutes).[13]

-

Induction of Seizure: Deliver an electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds) through corneal or ear electrodes.[3]

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. Protection is defined as the absence of this phase.[13]

This model is used to identify compounds that can raise the seizure threshold, suggesting potential efficacy against myoclonic and absence seizures.[4][23]

Principle: PTZ, a GABA-A receptor antagonist, is administered to induce chemical seizures. The test measures the ability of a compound to prevent or delay the onset of clonic and tonic seizures.[9][23]

Protocol:

-

Animal Preparation: Use mice or rats as in the MES test.

-

Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., diazepam) to different groups of animals.[4]

-

PTZ Administration: After a predetermined pre-treatment time, administer a convulsive dose of PTZ (e.g., 35 mg/kg for mice, intraperitoneally).[9]

-

Observation: Observe the animals for a specific period (e.g., 30 minutes) and record the latency to the first seizure (clonic or tonic) and the presence or absence of seizures. An increase in the latency or the absence of seizures indicates anticonvulsant activity.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Substituted Isatins

The following diagrams illustrate key signaling pathways that are often targeted by substituted isatins in the context of their anticancer activity.

Caption: PI3K/Akt/mTOR Signaling Pathway.

Caption: ERK Signaling Pathway.

Caption: JNK Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for in vitro cytotoxicity testing and in vivo anticonvulsant screening.

Caption: In Vitro Cytotoxicity Testing Workflow.

Caption: In Vivo Anticonvulsant Screening Workflow.

Conclusion

Substituted isatins represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable range of biological activities. Their potential as anticancer, antimicrobial, antiviral, and anticonvulsant agents is well-documented and continues to be an active area of research. The synthetic tractability of the isatin core allows for extensive structure-activity relationship (SAR) studies, paving the way for the design and development of novel therapeutics with improved potency and selectivity. This guide provides a comprehensive resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular pathways and experimental workflows to facilitate further exploration and drug discovery efforts centered on this versatile class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. microbenotes.com [microbenotes.com]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]

- 15. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. clyte.tech [clyte.tech]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. researchgate.net [researchgate.net]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. asm.org [asm.org]

- 24. scispace.com [scispace.com]

- 25. atcc.org [atcc.org]

- 26. researchgate.net [researchgate.net]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 29. Broth Microdilution | MI [microbiology.mlsascp.com]

- 30. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 31. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

Potential Therapeutic Targets of 6-bromo-7-methyl-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

6-bromo-7-methyl-1H-indole-2,3-dione, a halogenated and methylated derivative of the versatile isatin scaffold, holds significant promise as a lead compound for the development of novel therapeutics. While direct experimental data for this specific molecule is limited, extensive research on structurally related isatin analogs provides a strong foundation for predicting its potential biological activities and therapeutic targets. This technical guide synthesizes the available preclinical data on similar bromo- and methyl-substituted isatins to elucidate the probable mechanisms of action, identify key cellular pathways likely modulated by this compound, and provide detailed experimental protocols for its evaluation. The primary anticipated therapeutic applications are in oncology, with potential mechanisms including kinase inhibition, disruption of microtubule dynamics, and modulation of the CARP-1 signaling pathway. This document is intended to serve as a comprehensive resource to guide further investigation and drug development efforts centered on this compound.

Core Chemical Structure and Properties

This compound, also known as 6-bromo-7-methylisatin, is an aromatic heterocyclic compound. The isatin core is a well-recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The presence of a bromine atom at the 6-position and a methyl group at the 7-position on the indole ring are expected to significantly influence its lipophilicity, electronic properties, and steric interactions with target proteins, thereby modulating its biological activity and pharmacokinetic profile.

Predicted Therapeutic Targets and Mechanisms of Action

Based on structure-activity relationship (SAR) studies of analogous isatin derivatives, this compound is predicted to exhibit potent anticancer properties through multiple mechanisms of action.

Kinase Inhibition

Isatin derivatives are known to inhibit various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Halogenated isatins, in particular, have demonstrated inhibitory activity against several kinases. It is hypothesized that this compound may target key kinases involved in cell proliferation, survival, and angiogenesis.

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Isatin derivatives have been shown to inhibit this pathway, and it is plausible that this compound could act as an inhibitor of key kinases within this cascade, such as PI3K, Akt, or mTOR.

-

Receptor Tyrosine Kinases (RTKs): RTKs, such as EGFR and VEGFR, are crucial for cancer cell signaling. Inhibition of these kinases is a clinically validated anticancer strategy. Given that various isatin derivatives exhibit anti-RTK activity, this compound may also function as an RTK inhibitor.

Signaling Pathway Diagram: PI3K/Akt/mTOR

6-Bromo-7-Methylisatin: A Versatile Scaffold for Anticancer Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The isatin core, a bicyclic structure composed of a fused benzene and pyrrole ring, offers a unique template for chemical modification, allowing for the fine-tuning of its pharmacological profile. Among the myriad of isatin analogs, halogenated derivatives have garnered significant attention due to their often enhanced biological potency.[2] This technical guide focuses on 6-bromo-7-methylisatin, a specific derivative that holds considerable promise as a foundational structure for the development of novel therapeutic agents. The strategic placement of a bromine atom at the 6-position and a methyl group at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets, thereby modulating its activity and selectivity.[3]

This document provides a comprehensive overview of the synthesis, potential anticancer and kinase inhibitory activities, and plausible mechanisms of action of 6-bromo-7-methylisatin and its analogs. It is designed to serve as a valuable resource for researchers and drug development professionals by consolidating available data, presenting detailed experimental protocols, and visualizing key biological pathways.

Synthesis of 6-Bromo-7-Methylisatin Derivatives

General Synthetic Approach

A plausible synthetic route to 6-bromo-7-methylisatin would likely involve the Sandmeyer isatin synthesis, starting from 2-amino-6-bromotoluene. This method typically involves the reaction of the aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid.

Experimental Protocol: Synthesis of a Related Compound (6-bromo-1-dodecyl-indolin-2-one)

The following protocol for the synthesis of a 6-bromo-isatin derivative can be adapted and optimized for the synthesis of 6-bromo-7-methylisatin.[5]

Materials:

-

6-bromoisatin

-

1-bromododecane

-

Potassium carbonate (K2CO3)

-

N,N'-dimethylformamide (DMF)

Procedure:

-

To a solution of 6-bromoisatin (1 g, 4.42 mmol) in DMF (20 mL), add 1-bromododecane (1.32 g, 5.31 mmol) and K2CO3 (1.22 g, 8.84 mmol).

-

Stir the mixture at 70 °C overnight.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can then be purified using appropriate chromatographic techniques.

This N-alkylation protocol demonstrates a common modification of the isatin core. For the synthesis of the 6-bromo-7-methylisatin scaffold itself, the Sandmeyer method starting from 2-methyl-3-bromoaniline would be a logical approach.

Anticancer Activity

Isatin derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key cellular processes like cell proliferation and the induction of apoptosis.[6][7] The introduction of halogen atoms, particularly bromine, at various positions on the isatin ring has been shown to enhance cytotoxic activity.[5] While specific IC50 values for 6-bromo-7-methylisatin are not extensively reported, data from structurally related compounds provide valuable insights into its potential efficacy. For instance, a "5-Bromo-7-methylisatin derivative" has been noted for its "Good inhibition" of cancer cells, although quantitative data is not provided.[8]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Isatin-hydrazone derivative 1 | EGFR | 0.269[9] |

| Isatin-hydrazone derivative 1 | VEGFR-2 | 0.232[9] |

| 5,7-Dibromoisatin Analogs | HT29 (Colon) | ~1.0 |

| 5,7-Dibromoisatin Analogs | A549 (Lung) | 2.13 - 2.53 |

| Di- and Tri-halogenated Isatins | U937 (Lymphoma) | <10[5] |

| 6,7-annulated-4-substituted indoles | L1210 (Leukemia) | 0.5–4.0[8] |

Table 1: Anticancer Activity (IC50 values) of Various Isatin Derivatives. This table presents a selection of reported IC50 values for isatin analogs against different cancer cell lines to provide a comparative context for the potential activity of 6-bromo-7-methylisatin.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

6-bromo-7-methylisatin derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 6-bromo-7-methylisatin derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibitory Activity

A primary mechanism through which many isatin derivatives exert their anticancer effects is through the inhibition of protein kinases.[1] These enzymes are critical regulators of numerous cellular processes, including proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer.[10] While a specific kinase inhibition profile for 6-bromo-7-methylisatin is not publicly available, the isatin scaffold is known to interact with a variety of kinases.[11] Studies on related compounds suggest that 6-bromo-7-methylisatin could potentially inhibit receptor tyrosine kinases (such as EGFR and VEGFR-2) and cyclin-dependent kinases (CDKs).[9]

| Compound/Derivative | Kinase Target | IC50 (µM) |

| Isatin-hydrazone derivative 1 | EGFR | 0.269[9] |

| Isatin-hydrazone derivative 1 | VEGFR-2 | 0.232[9] |

| Tricyclic Isatin Oxime | DYRK1A, PIM1, Haspin | Nanomolar/Submicromolar affinity[9] |

Table 2: Kinase Inhibitory Activity of Isatin Derivatives. This table provides a summary of the inhibitory activities of various isatin analogs against a selection of protein kinases, suggesting potential targets for 6-bromo-7-methylisatin.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This generalized protocol can be adapted to determine the IC50 value of 6-bromo-7-methylisatin derivatives against specific kinases.[10]

Materials:

-

Purified recombinant kinase

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

6-bromo-7-methylisatin derivative (dissolved in DMSO)

-

96-well or 384-well assay plates

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Kinase Reaction Setup: In the assay plate, add the diluted test compounds, a negative control (DMSO), and a positive control (a known inhibitor). Add the kinase solution and incubate briefly to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time.

-

Detection: Stop the reaction and add the detection reagent, which quantifies the amount of ADP produced (proportional to kinase activity).

-

Data Analysis: Measure the luminescence and calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Mechanism of Action: Induction of Apoptosis

A key hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Isatin derivatives have been shown to trigger apoptosis in various cancer cell lines.[12] This process is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of effector caspases, such as caspase-3 and caspase-7, leads to the cleavage of critical cellular substrates and the eventual dismantling of the cell.[13] Studies on 6,7-annulated indole compounds, which are structurally related to 6-bromo-7-methylisatin, have demonstrated the induction of DNA fragmentation and a time-dependent increase in caspase-3 activity in leukemic cells, strongly suggesting an apoptotic mechanism of action.[8]

Experimental Protocol: Caspase-3/7 Activity Assay

This assay quantifies the activity of effector caspases 3 and 7, providing a measure of apoptosis induction.[14]

Materials:

-

Cancer cell lines

-

96-well plates

-

6-bromo-7-methylisatin derivative

-

Caspase-3/7 assay kit (containing a profluorescent substrate)

-

Fluorometer

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate and treat with the test compound at various concentrations for a specified time. Include positive and negative controls.

-

Lysis and Substrate Addition: Lyse the cells and add the caspase-3/7 substrate to each well.

-

Incubation: Incubate the plate at room temperature to allow for the cleavage of the substrate by active caspases.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. The fluorescence signal is directly proportional to the caspase-3/7 activity.

-

Data Analysis: Compare the fluorescence levels of treated cells to control cells to determine the extent of caspase activation.

Visualizations

Experimental and logical Workflows

Caption: General workflow for the synthesis and biological evaluation of 6-bromo-7-methylisatin derivatives.

Signaling Pathways

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a 6-bromo-7-methylisatin derivative.

Caption: A simplified representation of the intrinsic apoptosis pathway potentially activated by 6-bromo-7-methylisatin derivatives.

Conclusion

6-bromo-7-methylisatin represents a promising and versatile scaffold in the field of medicinal chemistry, particularly for the development of novel anticancer agents. The strategic incorporation of bromine and methyl groups on the isatin core offers opportunities to enhance biological activity and modulate target selectivity. While direct and extensive quantitative data for this specific compound remains to be fully elucidated, the information available for structurally related analogs strongly suggests its potential as an inhibitor of various cancer cell lines and protein kinases. The likely mechanism of action involves the induction of apoptosis through the activation of caspase cascades.

This technical guide provides a foundational resource for researchers, consolidating key information on synthesis, biological activities, and experimental methodologies. The provided protocols and pathway diagrams offer a practical framework for further investigation into the therapeutic potential of 6-bromo-7-methylisatin and its derivatives. Future research should focus on the targeted synthesis of a library of 6-bromo-7-methylisatin analogs and their comprehensive biological evaluation to establish definitive structure-activity relationships and identify lead compounds for preclinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]

- 7. A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Growth Inhibition, Caspase-Dependent Apoptosis, and S and G2/M Phase Arrest in Breast Cancer Cells Induced by Fluorine-Incorporated Gold I Compound, Ph3PAu[SC(OMe)=NC6H4F-3] - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Substituted Isatins for Researchers and Drug Development Professionals

Introduction: Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that serve as crucial precursors in the synthesis of a wide array of biologically active molecules and industrial products.[1][2] First isolated in 1841 through the oxidation of indigo, isatin's versatile structure allows for substitutions at the nitrogen atom, the aromatic ring, and reactions at the C3-carbonyl group, making it a valuable scaffold in medicinal chemistry.[3][4] Isatin derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-HIV, antimicrobial, and anticonvulsant properties.[5][6][7] This technical guide provides an in-depth review of the core methodologies for synthesizing substituted isatins, presenting quantitative data in structured tables, detailed experimental protocols for key reactions, and visualizations of synthetic pathways.

Core Synthetic Methodologies

The synthesis of substituted isatins can be broadly categorized into classical methods, which have been refined over the years, and modern, more efficient techniques. The most notable classical syntheses are the Sandmeyer, Stolle, and Gassman methods.[5][7]

The Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is one of the oldest and most straightforward methods for preparing isatins.[8] It involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form an isonitrosoacetanilide intermediate.[9][10] This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin.[8][11] The Sandmeyer method is particularly effective for anilines bearing electron-withdrawing groups.[9]

Experimental Protocol: Sandmeyer Synthesis of Isatin

-

Preparation of Isonitrosoacetanilide: In a round-bottom flask, dissolve aniline in a solution of chloral hydrate and hydroxylamine hydrochloride in water saturated with sodium sulfate.[11] Heat the mixture to facilitate the condensation reaction, forming the isonitrosoacetanilide precipitate.

-

Cyclization: Isolate the isonitrosoacetanilide by filtration.[8] Carefully add the dried intermediate to concentrated sulfuric acid, maintaining a controlled temperature.[11] Heat the mixture to approximately 90°C to induce electrophilic cyclization.[11]

-

Workup: Pour the reaction mixture onto ice to precipitate the crude isatin.[11] Collect the solid by filtration, wash with water, and purify by recrystallization.

Sandmeyer Synthesis Workflow

Caption: Workflow of the Sandmeyer isatin synthesis.

The Stolle Isatin Synthesis

The Stolle synthesis is a valuable alternative to the Sandmeyer method, particularly for the preparation of N-substituted isatins.[4][12] This two-step procedure begins with the acylation of a primary or secondary aniline with oxalyl chloride to form a chlorooxalylanilide intermediate.[9][13] The subsequent intramolecular Friedel-Crafts acylation, mediated by a Lewis acid such as aluminum chloride, titanium tetrachloride, or boron trifluoride, leads to the formation of the isatin ring system.[8][14]

Experimental Protocol: Stolle Synthesis of N-Alkylisatin

-

Acylation: In a moisture-free environment, dissolve the N-alkylaniline in an inert solvent like dichloromethane.[12] Add oxalyl chloride dropwise at a low temperature. Allow the reaction to proceed to form the chlorooxalylanilide intermediate.

-

Cyclization: To the crude intermediate, add a Lewis acid (e.g., aluminum chloride) in a suitable solvent such as carbon disulfide or nitrobenzene.[12] Heat the mixture to effect cyclization.

-

Workup: Carefully quench the reaction by pouring it onto ice and adding acid.[12] Extract the N-alkylisatin with an organic solvent and purify using column chromatography.

Stolle Synthesis Workflow

Caption: Workflow of the Stolle isatin synthesis.

The Gassman Isatin Synthesis

The Gassman synthesis provides a route to substituted isatins, often with yields ranging from 40-81%, through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.[14][15] This method offers an alternative pathway that can be advantageous for certain substituted anilines.

Experimental Protocol: Gassman Synthesis of Substituted Isatin

-

Formation of 3-Methylthio-2-oxindole: The synthesis begins with the reaction of a substituted aniline to form an intermediate which is then converted to the 3-methylthio-2-oxindole.[14]

-

Oxidation: The 3-methylthio-2-oxindole intermediate is then oxidized to the corresponding substituted isatin.[14]

-

Purification: The final product is purified by standard chromatographic techniques.

Gassman Synthesis Pathway

Caption: The Gassman pathway for synthesizing substituted isatins.

Modern Synthetic Approaches

In recent years, several novel and environmentally benign methods for the synthesis of isatin derivatives have been developed.[1] These include microwave-assisted and ultrasound-assisted syntheses, which often lead to shorter reaction times, higher yields, and milder reaction conditions.[16][17]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating many reactions.[18] The N-alkylation of isatin, for instance, can be efficiently carried out using microwave assistance, reducing reaction times from hours to minutes and often improving yields.[17][19]

Experimental Protocol: Microwave-Assisted N-Alkylation of Isatin

-

Reaction Setup: In a microwave-safe vessel, combine isatin, a base such as potassium carbonate or cesium carbonate, and the desired alkyl halide in a minimal amount of a high-boiling solvent like DMF or NMP.[17]

-

Microwave Irradiation: Subject the mixture to microwave irradiation at a set power and temperature for a short duration (typically 5-15 minutes).[19]

-

Workup: After cooling, pour the reaction mixture into ice-water to precipitate the product.[17] Collect the solid by filtration and purify as necessary.

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry approach that can enhance reaction rates and yields in the synthesis of isatin derivatives.[16][20] This technique has been successfully applied to three-component reactions for the synthesis of complex spirooxindoles from isatins.[21]

Experimental Protocol: Ultrasound-Assisted Three-Component Synthesis

-